molecular formula C11H22O2Si B1587404 trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene CAS No. 98066-22-9

trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene

Cat. No.: B1587404
CAS No.: 98066-22-9
M. Wt: 214.38 g/mol
InChI Key: ZFQOHWZWPLWDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene: is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyloxy group and a methoxy group attached to a butadiene backbone. This compound is notable for its utility in organic synthesis, particularly in Diels-Alder reactions, due to its electron-rich diene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene typically involves the following steps:

    Protection of Hydroxyl Group: The hydroxyl group of the precursor is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Methoxylation: The protected intermediate is then subjected to methoxylation using methanol and a suitable catalyst.

    Formation of Butadiene Backbone: The final step involves the formation of the butadiene backbone through a series of elimination and coupling reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or silyloxy groups, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Epoxides, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted dienes, ethers.

Scientific Research Applications

Chemistry:

    Diels-Alder Reactions: The compound is widely used as a diene in Diels-Alder reactions due to its electron-rich nature, facilitating the formation of cyclohexene derivatives.

    Protecting Group: The tert-butyldimethylsilyloxy group serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology and Medicine:

    Drug Synthesis: It is employed in the synthesis of complex drug molecules, particularly those requiring specific stereochemistry.

    Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to silicon-based surfaces.

Industry:

    Polymer Synthesis: It is utilized in the production of silicon-based polymers and resins, enhancing their thermal and chemical stability.

    Material Science: The compound finds applications in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene primarily involves its role as a diene in cycloaddition reactions. The electron-rich diene structure facilitates the formation of cyclohexene derivatives through a concerted mechanism, involving the simultaneous formation of two sigma bonds and the breaking of two pi bonds. The tert-butyldimethylsilyloxy group stabilizes the intermediate species, enhancing the reaction rate and selectivity.

Comparison with Similar Compounds

  • trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene
  • trans-4-Methoxy-3-buten-2-one
  • 1-Trimethylsiloxy-1,3-butadiene

Comparison:

  • trans-1-Methoxy-3-trimethylsiloxy-1,3-butadiene: Similar in structure but with a trimethylsiloxy group instead of a tert-butyldimethylsilyloxy group, leading to different steric and electronic properties.
  • trans-4-Methoxy-3-buten-2-one: Lacks the silyloxy group, making it less stable and less reactive in certain reactions.
  • 1-Trimethylsiloxy-1,3-butadiene: Similar reactivity but with different steric hindrance due to the trimethylsiloxy group.

Uniqueness: The presence of the tert-butyldimethylsilyloxy group in trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene provides enhanced stability and reactivity, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

tert-butyl-[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-10(8-9-12-5)13-14(6,7)11(2,3)4/h8-9H,1H2,2-7H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQOHWZWPLWDDF-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=C)C=COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC(=C)/C=C/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-(tert-Butyldimethylsilyloxy)-1-methoxy-1,3-butadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.